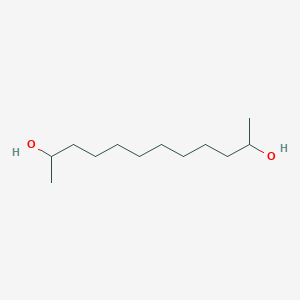

Dodecane-2,11-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H26O2 |

|---|---|

Molecular Weight |

202.33 g/mol |

IUPAC Name |

dodecane-2,11-diol |

InChI |

InChI=1S/C12H26O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-14H,3-10H2,1-2H3 |

InChI Key |

YHQWADZIVSSNNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCC(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dodecane 2,11 Diol and Analogues

Chemo-Catalytic and Stoichiometric Approaches to Dodecane-2,11-diol Synthesis

The synthesis of this compound can be approached through several chemo-catalytic and stoichiometric methods. The most direct and plausible strategy involves the reduction of a corresponding diketone precursor, dodecane-2,11-dione (B1594087). Other potential, though less direct, routes are also considered and evaluated for their feasibility.

Hydrogenation represents a fundamental and widely used method for the reduction of carbonyl functionalities to alcohols. These routes are attractive due to their high efficiency and the availability of a wide range of catalysts.

The reduction of dicarboxylic acids and their derivatives (e.g., esters) is a common industrial method for producing α,ω-diols. For instance, dodecane-1,12-diol is readily synthesized by the hydrogenation of dodecanedioic acid or its esters. However, this approach is not directly applicable for the synthesis of this compound.

To produce a 2,11-diol from a dicarboxylic acid precursor, one would require a starting material with carboxyl groups located at the C-2 and C-11 positions of the dodecane (B42187) chain. Such a substituted dodecanedioic acid is not a standard or readily available chemical feedstock. Its synthesis would likely involve a multi-step process, making this route significantly more complex and less economically viable than the reduction of the corresponding diketone.

The most direct and feasible pathway to this compound is through the reduction of its diketone precursor, dodecane-2,11-dione (CAS No. 7029-09-6). guidechem.com The synthesis of this diketone can be accomplished through various established methods for creating long-chain diketones, such as the acylation of organometallic reagents or the oxidation of corresponding di-secondary alcohols.

Once dodecane-2,11-dione is obtained, it can be converted to this compound via the reduction of its two ketone functionalities. Several methods are effective for this transformation:

Catalytic Hydrogenation: This is a widely used industrial process where the diketone is treated with hydrogen gas (H₂) in the presence of a metal catalyst. utwente.nlresearchgate.net The choice of catalyst and reaction conditions can influence the efficiency of the reduction.

Hydride Reduction: Stoichiometric reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are highly effective for the small-scale laboratory synthesis of diols from diketones. molaid.com These reagents offer mild reaction conditions and high yields.

The table below summarizes typical conditions for the reduction of diketones to diols, which are applicable to the conversion of dodecane-2,11-dione.

| Method | Reagent/Catalyst | Solvent | Temperature | Pressure | General Observations |

| Catalytic Hydrogenation | Raney Nickel, Pd/C, PtO₂ | Ethanol, Methanol, Acetic Acid | Room Temp. to 150°C | 1 atm to 100 atm | Highly efficient and scalable. Catalyst choice can affect selectivity. utwente.nllibretexts.org |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | 0°C to Room Temp. | Atmospheric | Milder and more selective for ketones over other functional groups. rsc.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0°C to Reflux | Atmospheric | More powerful and less selective than NaBH₄; reduces a wider range of functional groups. nih.gov |

The reduction of dodecane-2,11-dione creates two chiral centers at the C-2 and C-11 positions. Without chiral control, a mixture of diastereomers—(2R,11R), (2S,11S), and meso (2R,11S)—will be formed. Stereoselective synthesis is crucial for producing a single, optically pure isomer, which is often required for applications in polymers and pharmaceuticals. Several strategies can be employed to achieve this:

Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) offers an environmentally friendly and highly stereoselective method for reducing ketones. researchgate.netacs.org These enzymes can distinguish between prochiral ketone faces, leading to the formation of a specific alcohol stereoisomer with high enantiomeric excess (ee) and diastereomeric excess (de). By selecting an appropriate KRED, it is possible to synthesize a desired stereoisomer of this compound. researchgate.net

Chiral Catalysts: Asymmetric hydrogenation using transition metal complexes with chiral ligands (e.g., Ru-, Rh-, or Ir-based catalysts) is a powerful tool for stereoselective ketone reduction. nih.gov While challenging for simple aliphatic diketones, specialized catalysts have been developed that can provide high levels of stereocontrol.

Substrate-Controlled Reduction: In some cases, the reduction of an intermediate β-hydroxyketone can be directed by the existing stereocenter to produce a specific 1,3-diol diastereomer. rsc.org This would involve a two-step reduction of the diketone where the first reduction is followed by a diastereoselective reduction of the remaining ketone.

The following table outlines conceptual approaches for the stereoselective reduction of a long-chain diketone like dodecane-2,11-dione.

| Strategy | Catalyst/Reagent Type | Chiral Source | Expected Outcome | Key Considerations |

| Enzymatic Reduction | Ketoreductases (KREDs) | Enzyme's chiral active site | High diastereo- and enantioselectivity (e.g., >99% ee). researchgate.net | Requires screening for a suitable enzyme and optimization of reaction conditions (pH, temperature, cofactor regeneration). |

| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes | Chiral phosphine (B1218219) or diamine ligands | High diastereoselectivity depending on catalyst-substrate match. nih.gov | Catalyst cost and sensitivity; may require high pressure. |

| Directed Reduction | NaBH₄ with chiral additives | Chiral additives (e.g., amino acids) | Moderate to high diastereoselectivity. | The effectiveness is highly substrate-dependent. |

Oxidation-reduction sequences are multi-step synthetic routes that can be used to construct complex molecules from simpler precursors.

The Baeyer-Villiger oxidation is a well-known reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid or peroxide. molbase.com This reaction has been successfully applied to cyclododecanone (B146445) to produce dodecane-1,12-diol on an industrial scale.

However, this specific route is not a viable method for synthesizing this compound . The mechanism of the Baeyer-Villiger oxidation of cyclododecanone involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent methylene (B1212753) (-CH₂-) groups. This results in the formation of a 13-membered cyclic ester known as lauryl lactone . Subsequent reduction of this lactone, typically through hydrogenation, cleaves the ester bond to yield the terminal diol, dodecane-1,12-diol . rsc.orgresearchgate.net

At no point in this sequence is a precursor for this compound formed. The reaction pathway is inherently limited to producing α,ω-difunctional compounds from simple cyclic ketones. To obtain a 2,11-diol, a different, more complex starting material and synthetic strategy would be required.

Oxidation-Reduction Sequences for this compound Production

Dihydroxylation of Dodecenes to this compound

The dihydroxylation of alkenes is a fundamental organic transformation that converts them into vicinal diols. wikipedia.org This process is crucial for the synthesis of this compound from corresponding dodecene isomers. High-oxidation-state transition metals, particularly osmium and manganese, are commonly employed as catalysts for this oxidation. wikipedia.org

One of the most reliable reagents for the syn-dihydroxylation of alkenes is osmium tetroxide (OsO₄). wikipedia.orgmasterorganicchemistry.com Due to its high cost and toxicity, it is typically used in catalytic amounts along with a stoichiometric co-oxidant. wikipedia.org The Upjohn dihydroxylation, for instance, uses N-Methylmorpholine N-oxide (NMO) to regenerate the OsO₄ catalyst, enabling high conversion rates to the vicinal diol. wikipedia.org The general mechanism involves the coordination of the alkene to the metal catalyst, forming a cyclic intermediate which is then hydrolyzed to yield the diol. wikipedia.org

Another approach involves the use of rhenium heptoxide (Re₂O₇) as a catalyst with hydrogen peroxide as the oxidant. This method has been shown to be effective for the hydroxylation of various alkenes, including dodecene, to produce the corresponding diol. The reaction is believed to proceed through an epoxidation step followed by acid-catalyzed ring-opening of the epoxide. The choice of solvent is critical, with high-boiling ethers like 1,4-dioxane (B91453) being suitable.

The following table summarizes the isolated yields of diols from the dihydroxylation of various alkenes using the Re₂O₇/H₂O₂ system.

| Alkene | Product | Isolated Yield (%) |

| Dodecene | Dodecane-1,2-diol | 62 |

| Hexadecene | Hexadecane-1,2-diol | 80 |

| Octadecene | Octadecane-1,2-diol | 77 |

| Cyclohexene | Cyclohexane-1,2-diol | 74 |

| Cyclododecene | Cyclododecane-1,2-diol | 68 |

Data sourced from a study on the hydroxylation of alkenes by Re₂O₇/H₂O₂. Note that the specific isomer this compound is not explicitly mentioned but the data for dodecene is relevant.

Hydroformylation and Subsequent Reduction Pathways for this compound Precursors

Hydroformylation, also known as the oxo process, involves the addition of carbon monoxide and hydrogen (synthesis gas) to an alkene to form aldehydes. ontosight.airesearchgate.net This reaction is a key step in producing precursors for this compound. The aldehydes generated from the hydroformylation of dodecene isomers can be subsequently reduced to the corresponding alcohols. ontosight.ai Transition metal catalysts, typically based on cobalt or rhodium, are used to facilitate this transformation. ontosight.ai

The hydroformylation of a dodecene would yield a mixture of isomeric aldehydes, which upon reduction, would produce a corresponding mixture of diols. For example, the hydroformylation of a dodecene followed by reduction is a common industrial route to produce alcohols used in detergents and plasticizers. ontosight.airsc.org The process generally involves two distinct steps: hydroformylation catalyzed by a homogeneous catalyst, followed by hydrogenation. rsc.org To avoid undesired side reactions like olefin hydrogenation during the one-pot sequence, the hydroformylation catalyst is often removed before the reduction step. rsc.org

The reduction of the intermediate aldehydes to alcohols can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney nickel. google.comscielo.br For instance, a general procedure involves refluxing the aldehyde with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF). scielo.br

Novel Organometallic and Main Group Catalysis in this compound Synthesis

Recent advancements in catalysis have introduced novel organometallic and main group element-based methods applicable to diol synthesis. While direct synthesis of this compound using these specific methods is not widely documented, the principles can be extended.

One innovative approach involves the conversion of 1-alkenes to 1,4-diols. acs.org This strategy utilizes an iridium catalyst to facilitate the silylation of a homoallylic C-H bond, followed by oxidation to yield the 1,4-diol. acs.orgresearchgate.net This method allows for the functionalization of a typically unreactive position on the alkyl chain. acs.org

Iodine has been shown to catalyze the dioxygenation of aryl alkenes to form vicinal diols in an environmentally friendly manner, using water as the solvent and tert-butylhydroperoxide (TBHP) as the oxidant. organic-chemistry.org While this has been demonstrated for aryl alkenes, its applicability to long-chain aliphatic alkenes like dodecene warrants further investigation.

Furthermore, organometallic complexes are central to many catalytic processes, including those that could lead to diol synthesis. researchgate.netkallipos.gr The development of well-defined single-site catalysts offers the potential for improved selectivity and efficiency in such transformations. researchgate.net

Biocatalytic and Enzymatic Synthesis of this compound and Related Diols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of diols. Enzymes and whole-cell systems can operate under mild conditions and often exhibit high regio- and stereoselectivity. frontiersin.orgmdpi.com

Enzyme-Mediated Dihydroxylation and Biotransformation Processes

Enzymes, particularly cytochrome P450 monooxygenases (CYPs), are capable of hydroxylating alkanes at specific positions. europa.euresearchgate.net For instance, CYP153A enzymes exhibit high ω-regiospecificity, meaning they can functionalize the terminal carbon of an alkane chain. europa.eu This capability is crucial for the synthesis of α,ω-diols. The process often involves a two-step reaction where the alkane is first hydroxylated to an alcohol, which is then further hydroxylated at the other end of the chain.

Fungal peroxygenases are another class of enzymes that can catalyze the H₂O₂-dependent hydroxylation of linear and branched alkanes with high efficiency and regioselectivity. nih.gov For example, the peroxygenase from Agrocybe aegerita has been shown to hydroxylate n-heptane and n-octane. nih.gov

Lipases are also utilized in the synthesis of diols, often through the stereoselective hydrolysis of ester precursors. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the stereoselective methanolysis of bisbutyrate derivatives of 1,2-dodecanediol (B74227). muni.cz

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis leverages the entire metabolic machinery of a microorganism to perform multi-step reactions, including cofactor regeneration. frontiersin.org This approach is particularly advantageous for complex syntheses like the conversion of alkanes to diols. wur.nl

Whole-cell systems expressing alkane monooxygenases, such as AlkB from P. putida GPo1, can selectively oxidize the terminal carbons of alkanes. wur.nl Combining this with an in vivo esterification step can protect the initially formed alcohol from overoxidation and facilitate the second hydroxylation at the opposite terminus. wur.nl

Optimization of Enzymatic Reaction Conditions for this compound Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of enzymatic reactions. Key parameters include temperature, pH, substrate concentration, enzyme loading, and the use of co-solvents.

For instance, in the enzymatic synthesis of hemiacetals using a recombinant unspecific peroxygenase (rAaeUPO), systematic variation of enzyme concentration and H₂O₂ feeding rate was performed to find the optimal conditions. nih.gov

The following table shows the optimization of reaction conditions for the synthesis of a hemiacetal, illustrating the impact of varying enzyme concentration.

| Entry | Immobilized rAaeUPO (mg) | Enzyme (µM) | H₂O₂ (mM h⁻¹) | Initial Rate (mM h⁻¹) | Product 1a (mM) | Product 1b (mM) | Selectivity (%) |

| 1 | 70 | 1.02 | 6 | 2.87 | 24.8 | 4.2 | 85.5 |

| 2 | 100 | 1.45 | 6 | 4.31 | 38.6 | 4.3 | 90.0 |

| 3 | 125 | 1.81 | 6 | 4.35 | 39.2 | 4.6 | 89.5 |

Data adapted from a study on enzymatic hemiacetal synthesis, demonstrating the principle of optimizing enzyme concentration for product yield and selectivity. nih.gov

The choice of solvent can also significantly impact the reaction outcome. In the enzymatic synthesis of monoacylglycerols, the use of t-butanol as a reaction medium resulted in high yields. researchgate.net Similarly, for diol synthesis, the solvent system needs to be carefully selected to ensure substrate solubility and enzyme stability. acs.org

The stereoselectivity of a biotransformation can also be influenced by reaction parameters. In the bioreduction of a ketone by Candida parapsilosis, high enantioselectivity was achieved between 25 °C and 35 °C, but a drastic drop was observed at 40 °C. mdpi.com The pH also played a crucial role, with a pH of 7 being optimal for achieving high enantiomeric excess without significantly compromising the reaction yield. mdpi.com

Engineering of Biocatalysts for Specific this compound Isomers

The selective synthesis of specific isomers of this compound and its analogues presents a significant challenge for traditional chemical methods. Biocatalysis, utilizing whole cells or isolated enzymes, offers a powerful alternative due to the inherent high regio- and stereoselectivity of enzymes. researchgate.netmdpi.com The engineering of these biocatalysts, particularly cytochrome P450 monooxygenases (CYPs), has become a focal point of research to enhance their activity, selectivity, and stability for the production of desired diol isomers. frontiersin.orgcaltech.edu

Cytochrome P450 enzymes are a superfamily of heme-thiolate proteins capable of catalyzing the insertion of an oxygen atom into a wide variety of substrates, including alkanes and fatty acids. caltech.eduresearchgate.net Their ability to hydroxylate C-H bonds makes them ideal candidates for the synthesis of diols. However, wild-type enzymes often exhibit limitations such as low activity towards non-natural substrates, a lack of desired regioselectivity (e.g., hydroxylation at terminal vs. subterminal positions), and the production of over-oxidation byproducts like aldehydes and carboxylic acids. frontiersin.orgresearchgate.net To overcome these limitations, researchers employ protein engineering strategies, including directed evolution and site-directed mutagenesis.

Engineering of Cytochrome P450s for Alkane Hydroxylation

A notable example of biocatalyst engineering involves the cytochrome P450 BM-3 from Bacillus megaterium. This enzyme naturally hydroxylates medium-chain fatty acids at the ω-1, ω-2, and ω-3 positions. caltech.edunih.gov Through a combination of directed evolution and site-directed mutagenesis, P450 BM-3 has been engineered to hydroxylate linear alkanes with high regio- and enantioselectivity. caltech.edu For instance, specific variants have been developed that preferentially hydroxylate alkanes at the 2-position, producing either the (R)- or (S)-enantiomer of the corresponding secondary alcohol. caltech.edu These engineered biocatalysts exhibit high activity and can support thousands of product turnovers, making them suitable for preparative-scale biotransformations. caltech.edu

The engineering efforts often focus on modifying the enzyme's active site to better accommodate the desired substrate and to control the position of hydroxylation. By altering amino acid residues near the heme catalytic center, the substrate binding orientation can be influenced, thereby dictating which C-H bond is presented for oxidation. frontiersin.orgresearchgate.net

Whole-Cell Biotransformations

For practical applications, whole-cell biotransformations are often preferred over using isolated enzymes. nih.gov This approach avoids the need for costly cofactor regeneration, as the host organism (commonly Escherichia coli) endogenously supplies the necessary reducing equivalents (e.g., NADPH). caltech.edunih.gov Furthermore, expressing the engineered P450s in a suitable host can lead to high biocatalyst concentrations. caltech.edu

A significant challenge in whole-cell systems is the efficient transport of hydrophobic substrates like dodecane into the cell and the potential for product degradation by the host's metabolic pathways. nih.gov To address this, strategies have been developed to engineer the host organism itself. For example, co-expressing a fatty acid uptake system from another bacterium can enhance substrate import. nih.gov Additionally, using mutant strains with deficiencies in the β-oxidation pathway can prevent the degradation of the diol products. nih.gov

Controlling Over-oxidation

A common issue in the biocatalytic hydroxylation of alkanes and alcohols is the further oxidation of the desired alcohol product to aldehydes and carboxylic acids. frontiersin.orgresearchgate.net This "over-oxidation" reduces the yield of the target diol. Engineering the P450 enzyme can also address this problem. By mutating key residues, it is possible to create variants with an enhanced ratio of hydroxylation to over-oxidation activity. frontiersin.orgresearchgate.net For example, a study on CYP153A33 from Marinobacter aquaeolei demonstrated that a single point mutation (P136A) significantly increased the conversion of 1-dodecanol (B7769020) to α,ω-dodecanediol while minimizing the formation of dodecanoic acid. frontiersin.orgresearchgate.net

Data on Engineered Biocatalysts

The following table summarizes key findings from research on engineered biocatalysts for the synthesis of dodecanediol (B3190140) and related compounds.

| Biocatalyst (Engineered Enzyme) | Substrate | Product(s) | Key Engineering Strategy | Notable Outcomes |

| P450 BM-3 variant 9-10A-A328V | Octane | S-2-octanol | Directed evolution and site-directed mutagenesis | 40% enantiomeric excess (ee) caltech.edu |

| P450 BM-3 variant 1-12G | Hexane and larger alkanes | R-2-alcohols | Directed evolution | 40-55% ee caltech.edu |

| CYP153A33 P136A | 1-dodecanol | α,ω-dodecanediol | Site-directed mutagenesis | 71.2% conversion, increased hydroxylation to over-oxidation ratio of 32.4 frontiersin.orgresearchgate.net |

| Engineered Fungal Peroxygenase | Tetradecanoic acid | (ω-1)-hydroxytetradecanoic acid | Site-directed mutagenesis | 95% regioselectivity, 83% ee for the S-enantiomer researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Dodecane 2,11 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation of Dodecane-2,11-diol

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. longdom.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.orgwikipedia.org

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. The symmetry of the molecule simplifies the spectra to a degree, but the presence of hydroxyl groups at the C-2 and C-11 positions creates distinct features compared to its linear isomer, 1,12-dodecanediol (B52552). chemicalbook.comnist.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key signals would include a characteristic doublet for the terminal methyl protons (C-1 and C-12) due to coupling with the adjacent methine proton, a multiplet for the methine protons at the C-2 and C-11 positions attached to the hydroxyl groups, and a broad, largely unresolved multiplet for the central methylene (B1212753) protons of the long alkyl chain. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, only half the number of expected carbon signals will appear. The most downfield signals correspond to the carbons bearing the hydroxyl groups (C-2 and C-11), while the terminal methyl carbons (C-1 and C-12) appear most upfield. The remaining methylene carbons in the chain produce a set of closely spaced signals. hmdb.cachemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

| C1, C12 | ~1.15 | ~23.5 | Doublet (d) |

| C2, C11 | ~3.75 | ~68.2 | Multiplet (m) |

| C3, C10 | ~1.40 | ~39.0 | Multiplet (m) |

| C4, C9 | ~1.30 | ~25.8 | Multiplet (m) |

| C5, C8 | ~1.28 | ~29.5 | Multiplet (m) |

| C6, C7 | ~1.28 | ~29.4 | Multiplet (m) |

| OH | Variable | - | Broad Singlet (br s) |

Note: Predicted values are based on standard NMR principles and data from analogous long-chain diols. Solvent is assumed to be CDCl₃.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. longdom.org For this compound, a COSY spectrum would show a cross-peak between the methyl protons at C-1 and the methine proton at C-2, and between the C-2 proton and the methylene protons at C-3, thereby confirming the connectivity at the termini of the chain. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. wikipedia.orgustc.edu.cn It is essential for assigning each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum. mdpi.com For instance, the proton signal around 3.75 ppm would show a correlation to the carbon signal at approximately 68.2 ppm, confirming this as the CH(OH) group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ustc.edu.cn This is vital for assembling the complete carbon skeleton. core.ac.uk Key correlations would include the C-1 methyl protons showing a cross-peak to the C-2 and C-3 carbons, definitively placing the hydroxyl group at the second position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation of the alkyl chain. scielo.org.za

NMR spectroscopy is a powerful method for assessing both chemical and isomeric purity. The presence of impurities would be revealed by additional, unassignable peaks in the ¹H and ¹³C spectra.

Distinguishing between isomers is a key application. For example, this compound is easily differentiated from Dodecane-1,12-diol by the multiplicity of the signals corresponding to the chain ends. This compound shows a doublet for the terminal methyl groups in the ¹H NMR, whereas 1,12-dodecanediol would show a triplet for the terminal CH₂OH groups. chemicalbook.comrsc.org

Furthermore, this compound possesses two stereocenters (at C-2 and C-11), meaning it can exist as (2R,11R), (2S,11S), and meso (2R,11S) diastereomers. While the NMR spectra of the enantiomeric pair ((2R,11R) and (2S,11S)) are identical, the spectrum of the meso form would be different. To determine the enantiomeric purity of a chiral sample, a chiral derivatizing agent, such as Mosher's acid, can be used. nih.gov This converts the enantiomers into diastereomers, which will exhibit distinct and quantifiable signals in the NMR spectrum. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular and Fragment Analysis of this compound

Mass spectrometry is a critical analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which has a chemical formula of C₁₂H₂₆O₂. nist.govnist.gov This technique can measure mass with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula. The exact mass can differentiate the target compound from other molecules that might have the same nominal mass but a different atomic composition.

Interactive Data Table: Calculated Exact Masses for this compound Ions

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺• | [C₁₂H₂₆O₂]⁺• | 202.1933 |

| Protonated Ion [M+H]⁺ | [C₁₂H₂₇O₂]⁺ | 203.2011 |

| Sodiated Adduct [M+Na]⁺ | [C₁₂H₂₆O₂Na]⁺ | 225.1830 |

Tandem Mass Spectrometry (MS/MS) is a technique where specific ions (precursor ions) are selected and then fragmented to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides a fingerprint that can be used to elucidate the structure of the precursor ion. nih.gov For this compound, the protonated molecule [M+H]⁺ would typically be selected as the precursor.

The fragmentation of long-chain alcohols and diols is often characterized by the loss of water (H₂O) and successive cleavages of the carbon-carbon bonds within the alkyl chain. researchgate.net Key fragmentation pathways for this compound would include:

Dehydration: A primary and significant fragmentation would be the loss of one or two molecules of water from the precursor ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation route. For this compound, this would involve cleavage between C2-C3 and C10-C11, leading to characteristic fragment ions.

Chain Cleavage: Fragmentation along the central alkane chain would produce a series of hydrocarbon ions, although these are often less specific than the cleavages directed by the functional groups.

The specific masses of the resulting fragment ions allow for the precise localization of the hydroxyl groups at the C-2 and C-11 positions, distinguishing it from other isomeric diols. cuni.cz

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating this compound from reaction mixtures and assessing its purity. Gas chromatography and high-performance liquid chromatography are particularly powerful tools for these purposes.

Due to the low volatility of this compound, derivatization is a common strategy to facilitate its analysis by GC-MS. Silylation is a frequently employed technique to convert the diol into more volatile derivatives. cuni.cz The resulting derivatized compounds can then be separated and identified based on their retention times and mass spectra.

GC-MS analysis of various plant extracts has identified related compounds, such as dodecane (B42187), 2,6,11-trimethyl-, which provides a reference for the chromatographic behavior of similar long-chain hydrocarbons. ijisrt.come4journal.com The mass spectrometer fragments the derivatized this compound molecules in a reproducible manner, generating a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation patterns are analyzed to confirm the molecular structure. For instance, in the analysis of ethanolic extracts of Aerva lanata, GC-MS was used to identify a variety of phytocompounds, with the instrument programmed to ramp the temperature to effectively separate compounds. e4journal.com

The interpretation of these mass spectra, often aided by comparison with spectral libraries like those from Wiley and NIST, allows for the unambiguous identification of the this compound derivatives. scispace.commdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of Dodecane Derivatives

| Parameter | Value |

| Column Type | DB5-MS or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 70°C, ramp to 280-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

This table presents typical parameters and may vary depending on the specific derivative and instrumentation.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of non-volatile compounds like this compound without the need for derivatization. bldpharm.comsemanticscholar.org This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of diols, reversed-phase HPLC is commonly used. In this mode, a non-polar stationary phase is paired with a polar mobile phase. The purity of this compound can be quantified by measuring the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

While specific HPLC methods for this compound are not extensively detailed in the provided search results, the analysis of similar long-chain diols and their esters provides a framework for method development. semanticscholar.org The choice of column, mobile phase composition (e.g., methanol/water or acetonitrile/water gradients), and detector (e.g., refractive index detector or evaporative light scattering detector) are critical parameters that must be optimized for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivates

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound was not found in the search results, studies on its derivatives and other complex diols illustrate the power of this technique. For example, the crystal structure of a twisted pentacyclic diol derivative, (exo,anti)-9-methylpentacyclo[6.3.1.0³,¹⁰.0⁴,¹².0⁵,⁹]-dodecane-2,11-diol, was determined, revealing details about its hydrocarbon ring system and the absence of intramolecular hydrogen bonding despite the presence of two hydroxyl groups. iucr.org The study did, however, find evidence for intermolecular hydrogen bonding. iucr.org Similarly, the absolute configuration of (-)-koninginin A, a complex dodecane-2,5-diol derivative, was established using X-ray crystallography. nih.govtandfonline.com

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and, ultimately, the molecular structure. arkat-usa.org

Table 2: Crystallographic Data for a Dodecane Diol Derivative

| Parameter | (exo,anti)-9-methylpentacyclo[6.3.1.0³,¹⁰.0⁴,¹².0⁵,⁹]-dodecane-2,11-diol iucr.org |

| Molecular Formula | C₁₃H₁₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.638(9) Å, b = 20.68(1) Å, c = 20.41(2) Å, β = 92.36(5)° |

| Intermolecular Interactions | Hydrogen bonding observed |

This table is based on a derivative and serves as an example of the type of data obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. inphotonics.com These techniques are complementary and provide a comprehensive vibrational profile of the compound. inphotonics.com

For this compound, the IR and Raman spectra would be dominated by features corresponding to the hydroxyl (-OH) and alkyl (C-H) groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding. Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long alkyl chain. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy : In the Raman spectrum, the symmetric C-C stretching vibrations of the dodecane backbone would be prominent. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the conformational order of the alkyl chain. inphotonics.com

While specific spectra for this compound were not available, data for 1,12-dodecanediol shows characteristic peaks for these functional groups. nih.gov

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Alkyl (C-H) | C-H stretch | 2850-2960 |

| Alkyl (C-H) | C-H bend | ~1465 |

| Carbon-Oxygen (C-O) | C-O stretch | 1000-1200 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior of this compound Polymers

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal properties of materials, including polymers derived from this compound. researchgate.net

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For polymers of this compound, TGA can determine the decomposition temperature, which is a measure of the polymer's thermal stability. acs.org For instance, studies on aliphatic polyesters show that thermal stability can be influenced by the length of the diol chain. researchgate.net

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. researchgate.netacs.org For example, in a study of polyesters made from 1,5-pentanediol (B104693) and various diacids, DSC was used to show that the melting temperature generally increases with the length of the diacid. acs.org Similarly, the thermal properties of polyesters based on long-chain aliphatic diols and diacids have been shown to be dependent on the monomer chain length. researchgate.net

The thermal properties of polyesters derived from long-chain diols like this compound are of significant interest. For example, poly(1,5-pentylene dodecanedioate) exhibits a melting temperature of around 62°C. acs.org The incorporation of long-chain monomers can lead to polyesters with high melting points and crystallinities. d-nb.info

Table 4: Thermal Properties of Representative Aliphatic Polyesters

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| Poly(butylene adipate) | - | 52-65 | - |

| Poly(butylene sebacate) | - | 52-65 | - |

| Poly(1,5-pentylene dodecanedioate) | - | ~62 | >350 (approx.) |

| Poly(MBC/FDCA) | 142 | 275 | 284 |

Data is sourced from various studies on aliphatic polyesters and serves as an illustrative example. acs.orgacs.orgnih.gov

Reaction Mechanisms and Mechanistic Studies Involving Dodecane 2,11 Diol

Mechanistic Pathways of Dihydroxylation Reactions Leading to Dodecane-2,11-diol

The formation of vicinal diols, such as this compound, from alkenes is a fundamental transformation known as dihydroxylation. wikipedia.orglibretexts.org This process involves the addition of two hydroxyl groups across a double bond. The stereochemical outcome of the reaction, either syn- or anti-dihydroxylation, is highly dependent on the reagents and reaction conditions employed. libretexts.org

Syn-dihydroxylation is commonly achieved using high-oxidation-state transition metals like osmium or manganese. wikipedia.org Osmium tetroxide (OsO₄) is a reliable reagent for producing syn-diols. wikipedia.orglibretexts.org The mechanism involves the concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orglibretexts.org This intermediate is then hydrolyzed to yield the vicinal diol. Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction, such as the Upjohn and Sharpless asymmetric dihydroxylations, have been developed. These methods use a catalytic amount of OsO₄ along with a stoichiometric co-oxidant, like N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. wikipedia.org

Anti-dihydroxylation can be accomplished through the epoxidation of an alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the formation of a trans-diol. libretexts.org

Another approach to dihydroxylation is the Prévost-Woodward reaction, which can yield either syn- or anti-diols depending on the conditions. wikipedia.org

Catalytic Deoxydehydration (DODH) of Polyols and Diols, Including this compound Precursors

Catalytic deoxydehydration (DODH) is a significant reaction for converting biomass-derived polyols and diols into valuable olefins. rsc.orgnsf.govrsc.org This process involves the removal of two adjacent hydroxyl groups to form a double bond, facilitated by a catalyst and a reductant. rsc.orgnsf.govrsc.org

Transition Metal-Catalyzed Deoxygenation Mechanisms

A variety of transition metals, including rhenium (Re), molybdenum (Mo), and vanadium (V), have been shown to catalyze the DODH reaction. nih.govsioc-journal.cn Rhenium-based catalysts, in particular, have demonstrated high activity and selectivity. sioc-journal.cnuu.nl

A general mechanism for DODH catalyzed by metal-oxo species begins with the condensation of the diol with a metal-oxo bond, which releases a molecule of water and forms a metal-oxo-diolate intermediate. nih.gov This intermediate is then reduced by a sacrificial reductant. The final step is the extrusion of the olefin product, which regenerates the metal-dioxo catalyst. nih.gov The rate-limiting step is often the extrusion of the olefin. nih.gov

For rhenium-catalyzed DODH, several catalytic cycles have been proposed. One mechanism, first suggested by Cook and Andrews, involves the reduction of a Re(VII) trioxo species by a phosphine (B1218219) reductant, followed by condensation with the diol. nih.gov Another proposed cycle involves a Re(V)↔Re(III) pathway. mdpi.com

Molybdenum-based catalysts, such as [Cp*MoO₂]₂O, have also been investigated for DODH. researchgate.net Mechanistic studies suggest a pathway involving a dimeric diolate species that undergoes reduction at one of the molybdenum centers before olefin extrusion. researchgate.net

Role of Reductants and Catalysts in Deoxydehydration of Dodecanediols

The choice of reductant and catalyst is critical for the efficiency and selectivity of the DODH reaction. rsc.orguu.nl Various reductants have been employed, including phosphines, secondary alcohols, and hydrogen gas. rsc.orgnih.govescholarship.org

Phosphines , such as triphenylphosphine (B44618) (PPh₃), were used in early studies and act as clean oxygen-atom acceptors. nih.govuu.nl

Secondary alcohols can also serve as reductants. nih.gov In some cases, the diol substrate itself can act as the reductant, although this limits the theoretical yield of the olefin to 50%. rsc.orgnsf.gov

Hydrogen gas (H₂) is an attractive reductant due to its low cost and environmental friendliness. escholarship.orgacs.org Bimetallic catalyst systems, such as a combination of a rhenium catalyst and a palladium-on-carbon (Pd/C) co-catalyst, have been developed for H₂-mediated DODH. acs.org In this system, the Pd/C not only acts as a co-catalyst for the DODH step but also catalyzes the subsequent hydrogenation of the resulting olefin. acs.org

The catalyst's performance can be influenced by the support material in heterogeneous systems. For instance, supported ReOx catalysts have been studied for the DODH of 1,2-dodecanediol (B74227), with deactivation due to leaching being a significant challenge. researchgate.net

Table 1: Catalyst Systems and Reductants in DODH of Dodecanediol (B3190140) Precursors This table is for illustrative purposes and may not be exhaustive.

| Catalyst System | Reductant | Substrate (Precursor) | Product | Reference |

|---|---|---|---|---|

| ReOx/CeO₂ and Pd/CeO₂ | H₂ | 1,2-dodecanediol | Dodecane (B42187) | acs.org |

| [Cp*MoO₂]₂O | --- | 1,2-dodecanediol | 1-dodecene | researchgate.net |

| Re₂ (CO)₁₀ | 5-nonanol, 3-octanol, 2-octanol | 1,2-tetradecanediol | Tetradecene | nih.gov |

Rearrangement Reactions and Skeletal Modifications of Dodecane Scaffolds

The carbon skeleton of dodecane and its derivatives can undergo various rearrangement reactions, often acid-catalyzed, leading to structurally diverse products. These rearrangements are typically driven by the formation of more stable carbocation intermediates.

For example, the reaction of Cₛ-trishomocubane-8,11-diol with hydrohalic acids leads to a skeletal rearrangement of the trishomocubane framework to form 4,7-disubstituted derivatives of D₃-trishomocubane. arkat-usa.org The proposed mechanism involves the protonation of a hydroxyl group, dehydration to form a carbocation, and subsequent rearrangement. arkat-usa.org Nucleophilic attack on the rearranged carbocation then yields the final product. arkat-usa.org

In the context of long-chain diols, rearrangements can compete with other reaction pathways. For instance, in the pinacol (B44631) rearrangement, a 1,2-diol is converted to a carbonyl compound under acidic conditions. researchgate.net This reaction proceeds through dehydration and a 1,2-migration of a substituent. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Forming Reactions

The kinetics and thermodynamics of reactions leading to this compound are essential for optimizing reaction conditions and understanding reaction feasibility.

Kinetic studies of DODH reactions have identified the rate-controlling steps, which are often either the extrusion of the olefin from the metal-diolate complex or the reduction of the catalyst. rsc.org For example, in rhenium-catalyzed DODH, olefin extrusion is frequently cited as the rate-limiting step. nih.gov

Thermodynamic data for dodecane itself, such as its enthalpy of fusion, can provide a baseline for understanding the physical properties of its derivatives. nist.gov

Stereochemical Control and Stereoselectivity in this compound Transformations

Controlling the stereochemistry of reactions involving this compound and its precursors is crucial for synthesizing specific stereoisomers, which can have different biological activities or material properties.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. rsc.org This is often achieved using a chiral catalyst, auxiliary, or reagent that can differentiate between enantiotopic faces or groups of the substrate. rsc.org Rigid C₂-symmetric structures are a common feature of successful chiral catalysts as they reduce the number of possible transition states, leading to higher stereoselectivity. rsc.org

In the context of dihydroxylation, the Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols. wikipedia.org The chirality of the diol product is determined by the chiral ligand coordinated to the osmium catalyst. wikipedia.org

For DODH reactions, stereospecificity has been observed in some cases. The nature of the solvent and the reductant can influence the stereochemical outcome. nsf.gov

The determination of the absolute and relative stereochemistry of diols like this compound is often accomplished using techniques such as chiral HPLC and NMR spectroscopy, for instance by forming derivatives with chiral reagents like α-methoxyphenylacetic acid (MPA). molaid.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Osmium tetroxide |

| N-methylmorpholine N-oxide |

| Triphenylphosphine |

| [Cp*MoO₂]₂O |

| Rhenium (Re) |

| Molybdenum (Mo) |

| Vanadium (V) |

| Cₛ-trishomocubane-8,11-diol |

| D₃-trishomocubane |

| α-methoxyphenylacetic acid |

| Palladium-on-carbon |

| ReOx |

| Re₂(CO)₁₀ |

| trans-[(Py)₄ReO₂]PF₆ |

| Dodecane |

| 1,2-dodecanediol |

| 1-dodecene |

| 1,2-tetradecanediol |

| Tetradecene |

| 1,2-decanediol |

Role of Dodecane 2,11 Diol As a Monomer and Intermediate in Advanced Materials Science

Dodecane-2,11-diol in Polymer Synthesis

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a valuable building block for condensation polymerization. tutormyself.comsavemyexams.comunizin.org This process involves the reaction of monomers with two functional groups to form long polymer chains, often with the elimination of a small molecule like water. savemyexams.comunizin.org The long aliphatic chain of this compound introduces flexibility and hydrophobicity into the resulting polymer backbone.

Synthesis of Polyesters and Co-polyesters Utilizing this compound

This compound is utilized in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. researchgate.netresearchgate.net These reactions, often catalyzed by metal alkoxides or inorganic acids, result in the formation of ester linkages along the polymer chain. researchgate.netresearchgate.net The incorporation of the long C12 chain from this compound can influence the thermal and mechanical properties of the resulting polyesters.

The synthesis of copolyesters allows for the tailoring of polymer properties by incorporating multiple diols or diacids. For instance, copolyesters have been synthesized by reacting 1,4-dithiane-2,5-diol, 1,12-dodecanediol (B52552), and 1,12-dodecanedioic acid, resulting in a random copolyester with potential biomedical applications. orientjchem.org While this specific example uses a different dodecanediol (B3190140) isomer, it illustrates the principle of creating copolyesters with specific functionalities. The general method for polyester (B1180765) synthesis often involves a two-step melt polymerization (esterification and polycondensation) in the presence of a catalyst like tetrabutyl titanate (TBT). acs.org

Table 1: Examples of Polyester Synthesis Utilizing Diols

| Diol Monomer(s) | Diacid/Diester Monomer(s) | Catalyst | Resulting Polymer | Key Findings | Reference(s) |

| 1,12-Dodecanediol formate | Dimethyl isophthalate | Potassium tert-butoxide (tBuOK) | High-molecular-weight polyester | Ester-ester exchange reaction can proceed efficiently. | researchgate.net |

| 1,4-Dithiane-2,5-diol, 1,12-Dodecanediol | 1,12-Dodecanedioic acid | Titanium Tetraisopropoxide | Aliphatic random copolyester (PDDD) | Copolyester exhibited antioxidant, antimicrobial, and anticancer activity. | orientjchem.org |

| 4,4′-Methylenebiscyclohexanol (MBC) | Dimethyl terephthalate (B1205515) (DMTA) | Tetrabutyl titanate (TBT) | Bio-based polyester | Resulting polymers showed industrially relevant glass transition temperatures. | acs.org |

| 1,5-Pentanediol (B104693) | Aliphatic diacids (C4-C12) | Not specified | Poly(1,5-pentylene dicarboxylate)s | High molecular weight polyesters with properties comparable to polyethylene. | acs.org |

Incorporation of this compound into Polyurethanes and Elastomers

Polyurethanes are a versatile class of polymers synthesized through the reaction of diisocyanates with polyols, which can include diols like this compound. osti.govmdpi.com The diol acts as a chain extender, contributing to the formation of the polyurethane backbone. The properties of the resulting polyurethane, such as its flexibility and toughness, can be tailored by the choice of the diol and diisocyanate monomers. osti.gov

The synthesis of polyurethane elastomers often involves a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a polyol. This prepolymer is then chain-extended with a diol to create the final elastomer. researchgate.net The long aliphatic chain of this compound can impart a soft segment to the polyurethane, enhancing its elastomeric properties.

Development of Polyamides and Other Condensation Polymers from this compound Precursors

While direct synthesis of polyamides typically involves the reaction of diamines with dicarboxylic acids, diols can serve as precursors to the necessary monomers. googleapis.comnih.gov For example, 1,12-dodecanediol can be converted to 1,12-diaminododecane, a key monomer for polyamide synthesis. This conversion can be achieved through biocatalytic processes using engineered microorganisms. Once the diamine is synthesized, it can be reacted with a dicarboxylic acid to form a polyamide. googleapis.com

The development of "green" or sustainable methods for polyamide synthesis is an active area of research. One approach involves the direct catalytic dehydrogenation of diols and diamines, which avoids the need for pre-activated carboxylic acid derivatives and can be performed under milder conditions. nih.gov

Impact of this compound Structural Characteristics on Polymer Properties (e.g., thermal stability, mechanical strength)

The long, flexible alkyl chain of this compound significantly influences the properties of the polymers it is incorporated into. In polyesters, the presence of long-chain diols generally leads to increased flexibility and a lower glass transition temperature (Tg) compared to polymers made with shorter diols. rsc.org However, the long, regular structure can also promote crystallinity, which can enhance mechanical strength and thermal stability. acs.orgresearchgate.net

For example, studies on polyesters derived from long-chain aliphatic diacids have shown that increasing the length of the aliphatic spacer can decrease the yield strength and tensile modulus due to increased chain flexibility. researchgate.net Conversely, the presence of long methylene (B1212753) sequences can lead to polyethylene-like crystal structures, which can result in good thermal stability and tensile properties. acs.org The "odd-even" effect is also a factor, where the number of carbon atoms in the diol or diacid monomer can influence the melting temperature and crystallization behavior of the resulting polyester. researchgate.net

This compound as a Crosslinking Agent in Polymer Networks

This compound can also function as a crosslinking agent in the formation of polymer networks. Crosslinking introduces covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous network. This process significantly alters the material's properties, often leading to increased rigidity, solvent resistance, and thermal stability.

In the context of thermosetting resins, diols can react with multifunctional monomers to create a three-dimensional network. For instance, in polyurethane systems, if a polyisocyanate with a functionality greater than two is used, or if other polyols are present, the diol can participate in the formation of a crosslinked structure. Similarly, in polyester synthesis, the use of a polyfunctional acid or alcohol along with this compound would lead to a crosslinked network. While specific examples detailing this compound as a crosslinking agent are not prevalent in the provided search results, the fundamental chemistry of its hydroxyl groups allows for this role in various polymer systems.

Intermediacy in Specialty Chemical Synthesis

Beyond its direct use in polymerization, this compound serves as a valuable intermediate in the synthesis of other specialty chemicals. Its bifunctional nature allows for a variety of chemical transformations to produce molecules with specific desired properties.

One significant application is its role as a precursor to 1,12-diaminododecane, a monomer used in the production of high-performance polyamides like Nylon 12,12. This conversion highlights the importance of diols in bridging the gap between different classes of monomers. The synthesis of specialty diols can also be a stepping stone to creating more complex molecules for various applications, including pharmaceuticals and fragrances. ontosight.ai For example, the synthesis of 1-ferrocenylundecane-1,11-diol was undertaken to provide a ferrocenyl-substituted diol for the preparation of electroactive polyesters. iucr.org

The versatility of this compound as an intermediate stems from the reactivity of its hydroxyl groups, which can be transformed into other functional groups, enabling the synthesis of a wide range of specialty chemicals.

Precursor to Dodecanediones and Other Functionalized Dodecane (B42187) Derivatives

One of the primary roles of this compound in synthetic chemistry is its function as a direct precursor to Dodecane-2,11-dione (B1594087). The secondary alcohol groups of the diol can be readily oxidized to form the corresponding ketones. This transformation is a fundamental reaction in organic synthesis and can be achieved using various oxidizing agents. The resulting diketone, Dodecane-2,11-dione, serves as a valuable intermediate itself, with applications in further chemical synthesis.

The oxidation reaction involves the conversion of the two hydroxyl (-OH) groups into carbonyl (C=O) groups. This process is analogous to the oxidation of other diols to their corresponding diones, a reaction noted in the synthesis of complex polycyclic cage compounds where diol moieties are converted to haloketones. researchgate.netarkat-usa.org The efficiency and selectivity of this oxidation are crucial for the utility of this compound as a starting material.

The table below illustrates this key transformation.

| Precursor | Product | Transformation |

| This compound | Dodecane-2,11-dione | Oxidation |

Beyond simple oxidation, the hydroxyl groups can be subjected to a wide range of other functional group interconversions. These reactions can yield a variety of functionalized dodecane derivatives, expanding the utility of the parent diol as an intermediate. For instance, the hydroxyl groups can be converted into esters, ethers, or leaving groups for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities onto the twelve-carbon chain.

Building Block for Complex Organic Scaffolds and Fine Chemicals

In the broader context of organic synthesis, this compound functions as a fundamental building block for the construction of more complex organic scaffolds and fine chemicals. Building blocks are relatively simple molecules that can be assembled through chemical reactions to create larger, more intricate molecular structures. acs.org The bifunctional nature of this compound, with its two reactive hydroxyl groups at either end of a flexible aliphatic chain, makes it an ideal candidate for this purpose.

Complex organic scaffolds are three-dimensional molecular frameworks that form the core structure of many pharmaceuticals and specialty materials. arkat-usa.orgacs.org The synthesis of these scaffolds often relies on the strategic connection of smaller building blocks. This compound can be used to link different molecular fragments or to form long-chain segments within a larger macrocyclic or polymeric structure. For example, its diol functionality is suitable for creating polyesters or polyurethanes through reactions with dicarboxylic acids or diisocyanates, respectively, a common application for long-chain diols. ontosight.aigoogle.com

Research into the synthesis of novel, bioactive natural products often involves the assembly of complex scaffolds from simpler precursors. acs.orgpku.edu.cn The principles used in these syntheses, such as the creation of spiro structures or polycyclic systems, highlight the importance of versatile building blocks. acs.orgpku.edu.cn While specific examples detailing the use of this compound in such complex syntheses are not prevalent, its structure fits the requirements for a component in the synthesis of macrocycles, polymers, and other elaborate molecular architectures used in drug discovery and materials science.

The table below provides examples of complex scaffold types that are constructed from simple, often bifunctional, building blocks.

| Scaffold Type | General Description | Relevant Building Block Functionality |

| Spirocyclic Compounds | Ring systems that share a single common atom. acs.org | Diamines, Diols |

| Polycyclic Cage Compounds | Molecules with three-dimensional, cage-like structures. arkat-usa.org | Diols, Diketones |

| Macrocycles | Large cyclic molecules, often containing 12 or more atoms in the ring. | Diols, Dicarboxylic Acids |

Green Chemistry Principles and Sustainable Production of Dodecane 2,11 Diol

Biocatalysis and Enzyme Engineering for Enhanced Sustainable Dodecane-2,11-diol Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis methods. europa.eunih.gov Enzymes operate under mild conditions, reducing energy consumption, and exhibit high selectivity, which minimizes the formation of unwanted by-products. ucl.ac.ukacs.org

The synthesis of diols, including structures similar to this compound, can be achieved using various biocatalytic approaches. For instance, the hydroxylation of alkanes using monooxygenases is a direct route to producing diols. acs.org Specifically, cytochrome P450 monooxygenases are known for their ability to selectively hydroxylate non-activated C-H bonds in alkanes. csic.es Engineering these enzymes can enhance their activity, stability, and substrate scope, making them more suitable for industrial-scale production. magtech.com.cn

One strategy involves the use of whole-cell biocatalysts, where microorganisms are engineered to express the desired enzymes. This approach can be more cost-effective as it eliminates the need for enzyme purification. asm.org For example, recombinant Escherichia coli has been successfully used for the biotransformation of alkanes into valuable chemicals. asm.org

Utilization of Renewable Feedstocks and Biomass for this compound Production

The shift from petrochemical feedstocks to renewable resources is a cornerstone of sustainable chemical production. abiosus.org Lignocellulosic biomass, which is abundant and not in competition with food sources, is a particularly attractive feedstock for producing a wide range of chemicals, including the precursors to this compound. researchgate.netenergy.gov

Several platform molecules can be derived from biomass through various conversion processes. For instance, sugars like glucose and xylose, obtained from the hydrolysis of cellulose (B213188) and hemicellulose, can be fermented or catalytically converted to diols. mdpi.comacs.org Furfural, derived from hemicellulose, can also be a key intermediate. researchgate.netenergy.gov

The conversion of biomass-derived platform molecules into longer-chain diols often involves multiple catalytic steps. For example, aldol (B89426) condensation reactions can be used to increase the carbon chain length, followed by hydrogenation to produce the desired diol. researchgate.net Research is focused on developing efficient and selective catalytic systems for these transformations. google.com

Another promising renewable feedstock is vegetable oils. abiosus.org Fatty acids from these oils can be converted to diols through processes like metathesis followed by reduction. abiosus.org The use of renewable feedstocks not only reduces the carbon footprint of the chemical industry but also provides a secure and sustainable supply chain. abiosus.org

Below is a table summarizing potential renewable feedstocks and their conversion pathways to diols:

| Renewable Feedstock | Key Intermediate(s) | Conversion Pathway(s) | Target Diol Type |

| Lignocellulosic Biomass | Glucose, Xylose | Fermentation, Catalytic Conversion | Short and Long-chain diols |

| Hemicellulose | Furfural | Aldol Condensation, Hydrogenation | C5 and longer diols |

| Vegetable Oils | Fatty Acids | Metathesis, Reduction | Long-chain diols |

| Biomass-derived Sugars | Sugar Alcohols | Aqueous-Phase Hydrodeoxygenation | Triols and Diols |

Development of Solvent-Free and Environmentally Benign Reaction Conditions for this compound Chemistry

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to the environmental impact of chemical processes. chemistrydocs.com The development of solvent-free or environmentally benign reaction conditions is a key principle of green chemistry. chemistrydocs.com

Solvent-free reactions, where the reactants themselves act as the reaction medium, can lead to higher reaction rates and simplified purification procedures. chemistrydocs.com Mechanochemical methods, such as ball-milling, have shown promise for conducting solvent-free synthesis, including the reduction of diketones to diols.

When a solvent is necessary, the focus is on using green solvents such as water, supercritical fluids, or ionic liquids. mdpi.com Water is an ideal solvent due to its non-toxic and non-flammable nature. ucl.ac.uk However, the low solubility of nonpolar substrates like alkanes in water can be a challenge. Strategies to overcome this include the use of phase-transfer catalysts or biphasic systems.

The use of enabling technologies such as microwave irradiation or ultrasound can also contribute to more environmentally friendly processes by accelerating reaction rates and reducing energy consumption. frontiersin.org These technologies can often be combined with solvent-free or green solvent systems to further enhance the sustainability of the synthesis. frontiersin.org

Process Intensification and Atom Economy in this compound Synthetic Routes

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.comosti.gov This can be achieved through various strategies, including the use of continuous flow reactors, microreactors, and multifunctional reactors. mdpi.comfrontiersin.org Continuous flow systems offer better control over reaction parameters, leading to higher yields and selectivity compared to traditional batch processes. frontiersin.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.com A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste. um-palembang.ac.idyoutube.com

Synthetic routes to this compound should be designed to maximize atom economy. skpharmteco.com For example, addition reactions, where all the atoms of the reactants are incorporated into the product, have a 100% atom economy. youtube.com In contrast, substitution and elimination reactions generate by-products and have lower atom economies.

The table below illustrates the concept of atom economy with hypothetical reactions for diol synthesis:

| Reaction Type | Generic Equation | Atom Economy |

| Addition (e.g., Hydrogenation of a diketone) | R(CO)R' + 2H₂ → R(CHOH)R' | 100% |

| Substitution (e.g., Hydrolysis of a dihalide) | R(CHBr)R'Br + 2NaOH → R(CHOH)R'OH + 2NaBr | < 100% |

By carefully selecting reaction pathways and employing process intensification strategies, the synthesis of this compound can be made more efficient and sustainable. researchgate.netmdpi.com

Waste Minimization and By-product Valorization in this compound Manufacturing

Minimizing waste is a fundamental goal of green chemistry. um-palembang.ac.id In the context of this compound manufacturing, this involves not only optimizing the reaction to reduce the formation of by-products but also finding valuable uses for any waste that is generated. researchgate.netmdpi.com

One approach to waste minimization is the use of highly selective catalysts, such as enzymes, which can significantly reduce the formation of undesired side products. acs.org Another strategy is to design processes where by-products from one step can be used as reactants in a subsequent step.

For instance, the oxidation of cyclododecanone (B146445) to produce lauryl lactone, a precursor to dodecane-1,12-diol, can also yield by-products like maleic acid. google.comgoogle.com This maleic acid can be subsequently reduced to butane-1,4-diol, another valuable chemical. google.com This integrated approach, where by-products are valorized, is a key aspect of developing a circular and sustainable chemical industry. ieabioenergy.com

Future Research Directions and Emerging Trends in Dodecane 2,11 Diol Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Methods for Dodecane-2,11-diol

The synthesis of specific stereoisomers of this compound is a critical area of research, as the chirality of the hydroxyl groups can significantly influence the properties of resulting polymers and other materials. Future efforts are concentrating on the development of highly selective synthetic methods.

Biocatalysis stands out as a particularly promising approach. The use of enzymes, such as dicarbonyl reductases, dioxygenases, and epoxide hydrolases, offers remarkable stereoselectivity in the creation of chiral diols. vulcanchem.com These enzymatic reactions can be conducted under mild conditions, which helps to prevent side reactions like isomerization and racemization. ontosight.ai Whole-cell biocatalysis is also being investigated to overcome some limitations of using isolated enzymes. ontosight.ai

Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, are also a key focus. These methods can provide access to all four possible stereoisomers of a 1,3-diol in an enantiomerically pure form. cymitquimica.com For instance, a modular approach could involve an asymmetric organocatalytic reaction followed by a biocatalytic reduction. cymitquimica.com The development of these sophisticated synthetic routes will be crucial for producing this compound with precisely controlled stereochemistry, enabling the fine-tuning of material properties.

Exploration of Advanced Catalytic Systems (e.g., heterogeneous, single-atom) for this compound Transformations

The transformation of this compound into other valuable chemicals is another important research frontier. Advanced catalytic systems are being explored to improve the efficiency, selectivity, and sustainability of these transformations.

Heterogeneous Catalysis: The use of solid catalysts that are in a different phase from the reactants offers significant advantages, including ease of separation and catalyst recycling. For the synthesis of long-chain diols and their derivatives, heterogeneous catalysts are being investigated. For example, the acid-catalyzed ketalization of ethyl levulinate with 1,2-dodecanediol (B74227) has shown promising results with heterogeneous catalysts like niobium phosphate. researchgate.net Bimetallic catalysts, such as Pt–Sn/γ-Al2O3, have been shown to be effective in the direct synthesis of diamines from diols.

Single-Atom Catalysis: A more recent and exciting development is the use of single-atom catalysts (SACs). These catalysts feature isolated metal atoms dispersed on a support material, which can lead to exceptional catalytic activity and selectivity. nih.govrsc.org The unique electronic and geometric structure of SACs makes them highly promising for a range of organic transformations. nih.gov While the application of SACs to this compound is still in its early stages, the potential for highly efficient and selective transformations is a significant driver for future research.

The table below summarizes some advanced catalytic systems with potential relevance to this compound chemistry.

| Catalyst Type | Potential Application | Advantages |

| Biocatalysts (e.g., Lipases, Reductases) | Stereoselective synthesis of chiral this compound | High enantioselectivity, mild reaction conditions |

| Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides) | Ketalization, amination, and other transformations | Ease of separation, reusability, potential for continuous processes |

| Single-Atom Catalysts (SACs) | Highly selective oxidations, hydrogenations, and C-C coupling reactions | Maximum atom efficiency, unique reactivity and selectivity |

Integration of this compound into Next-Generation Bio-Based Material Platforms

There is a growing demand for sustainable and bio-based polymers to replace petroleum-derived materials. This compound, with its long aliphatic chain, is an attractive building block for creating novel bio-based polyesters and polyurethanes. ontosight.aimdpi.com

The incorporation of long-chain diols like this compound can impart desirable properties to polymers, such as flexibility, hydrophobicity, and improved thermal stability. vulcanchem.com For instance, a structurally similar compound, 2,11-dimethyl-2,11-dodecanediol, is used in the production of polyesters and polyurethanes to enhance their physical and chemical properties. ontosight.ai

Future research will focus on the synthesis and characterization of new polymers derived from this compound. This includes investigating the structure-property relationships to understand how the diol's structure influences the final material's performance. The development of efficient polymerization methods, including enzymatic and chemo-enzymatic approaches, will also be a key area of study. rsc.orgchemsrc.com

Advanced In-Situ Monitoring and Process Control in this compound Synthesis

To translate the synthesis of this compound from the laboratory to an industrial scale, the development of advanced monitoring and control strategies is essential. In-situ monitoring techniques allow for real-time analysis of the reaction as it progresses, providing valuable data for process optimization and control.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentrations of reactants, intermediates, and products. This information can then be used to control key process parameters, such as temperature, pressure, and catalyst addition rate, to ensure high yields and purity of the final product.

While specific studies on the in-situ monitoring of this compound synthesis are not yet widely reported, the principles are well-established in chemical engineering. Future research in this area will be critical for developing robust and efficient manufacturing processes for this important chemical.

Expanding Applications of this compound in Niche Chemical Technologies and High-Performance Materials

Beyond its use in bulk polymers, this compound has the potential for application in a range of niche chemical technologies and high-performance materials. Its long, flexible backbone and two reactive hydroxyl groups make it a versatile starting material for the synthesis of specialty chemicals.

Potential applications include:

Surfactants and Emulsifiers: The amphiphilic nature of this compound, with its hydrophobic carbon chain and hydrophilic hydroxyl groups, makes it a candidate for use as a non-ionic surfactant. vulcanchem.com

Lubricants: Branched-chain diols can exhibit unique lubricating properties, and derivatives of this compound could find use in high-performance lubricants. ontosight.ai

Coatings and Adhesives: As a diol, it can be used as a crosslinking agent in the production of coatings and adhesives, potentially improving their flexibility and durability. cymitquimica.com

Pharmaceuticals and Cosmetics: Diols are used as intermediates in the synthesis of pharmaceuticals and in cosmetic formulations for their moisturizing properties. ontosight.aiontosight.ai

Future research will involve exploring these and other potential applications, requiring collaboration between synthetic chemists, materials scientists, and engineers.

Computational-Guided Design and Discovery in this compound Research

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. These methods can be used to predict the properties of molecules, design new catalysts, and understand reaction mechanisms at the molecular level.

In the context of this compound, computational studies can be used to:

Predict Polymer Properties: Model the properties of polyesters and polyurethanes derived from this compound to guide the synthesis of materials with specific characteristics.

Design Novel Catalysts: Computationally screen potential catalysts for the synthesis and transformation of this compound to identify the most promising candidates for experimental investigation.

Understand Reaction Mechanisms: Elucidate the detailed mechanisms of catalytic reactions involving this compound to optimize reaction conditions and improve selectivity.

While specific computational studies on this compound are not yet prevalent, the application of these techniques is a clear future trend that will accelerate the pace of discovery and innovation in this field. For instance, computational studies have been used to investigate the properties of other long-chain molecules and their interactions, which can serve as a model for future work on this compound. japsonline.commdpi.com

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Dodecane-2,11-diol, and how can they be experimentally determined?

- Methodology :